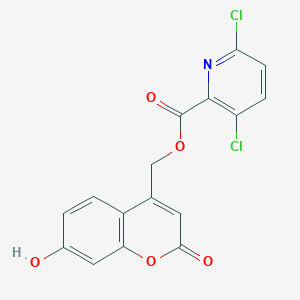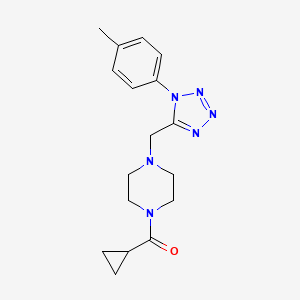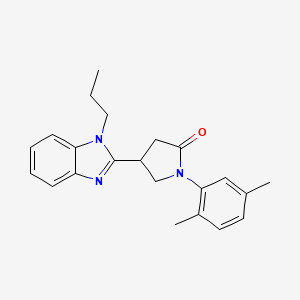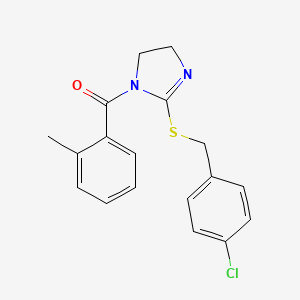![molecular formula C20H22N2O6 B2820185 5-[3-(3,5-dimethoxyphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid CAS No. 1785762-86-8](/img/structure/B2820185.png)
5-[3-(3,5-dimethoxyphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyrazole derivative. Pyrazoles are heterocyclic compounds with a five-membered ring containing two nitrogen atoms. They are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrazole ring, which is a five-membered ring with two nitrogen atoms, attached to a furan ring, which is a five-membered ring with an oxygen atom. It also has a pentanoic acid group attached to the pyrazole ring .Scientific Research Applications
Catalytic Synthesis and Molecular Interactions
The compound's derivatives have been synthesized for various studies, including antioxidant agent exploration. For instance, Prabakaran, Manivarman, and Bharanidharan (2021) discuss the catalytic synthesis of novel chalcone derivatives, highlighting their potent antioxidant activities. This indicates that similar compounds, by extension, could be utilized in developing antioxidative agents, leveraging their ability to interact with enzymes such as protein tyrosine kinase (Prabakaran et al., 2021).
Structural Analyses and Chemical Properties
Studies on the crystal structures of related compounds provide insights into their stereochemical peculiarities and potential for transformation through chemical reactions. Borisova et al. (2016) examined the crystal structures of similar compounds, which offers a foundation for understanding how the compound might behave under various chemical conditions, particularly in terms of its reactivity and stability (Borisova et al., 2016).
Fluorination and Modification of Heteroaromatic Carboxylic Acids
Research by Yuan, Yao, and Tang (2017) on the decarboxylative fluorination of heteroaromatic carboxylic acids, including pyrazole and furan derivatives, suggests potential routes for modifying the compound of interest to enhance its properties or to create fluorinated derivatives with unique biological or chemical properties (Yuan et al., 2017).
Anion-Directed Organized Assemblies
Zheng et al. (2013) explored the anion-directed organized assemblies of protonated pyrazole-based ionic salts, demonstrating how the compound's structure could be utilized in creating organized molecular assemblies. This highlights its potential application in materials science and nanochemistry, where the precise organization of molecules is crucial (Zheng et al., 2013).
Biological and Pharmacological Applications
While ensuring the exclusion of information related to drug use, dosage, and side effects as per the requirements, it's worth noting that compounds with similar structures have been evaluated for their biological activities. For example, research into the antibacterial and antitubercular activities of furan-pyrazole derivatives by Bhoot, Khunt, and Parekh (2011) suggests a potential avenue for the application of the compound in developing new antimicrobial agents, albeit further specific research on this exact compound would be required to ascertain its efficacy and safety in such applications (Bhoot et al., 2011).
Mechanism of Action
Target of Action
The compound primarily targets the active pockets of ERK1 and ERK2 . These are important signaling molecules in cancer cell metastasis .
Mode of Action
The compound interacts with its targets by inhibiting their activity . This results in the suppression of the ERKs/RSK2 signaling pathway . It also inhibits NF-κB transactivation activity .
Biochemical Pathways
The compound affects the ERKs/RSK2 signaling pathway . The downstream effects include the inhibition of cell proliferation, transformation, and cancer cell metastasis . It also results in the suppression of the production of tumor necrosis factor-α (TNF-α) and prostaglandin E2 (PGE2) .
Pharmacokinetics
It is known to be soluble in chloroform . Its bioavailability is likely influenced by its solubility and other physicochemical properties.
Result of Action
The molecular and cellular effects of the compound’s action include the dramatic suppression of JB6 Cl41 cell migration enhanced by EGF treatment in a dose-dependent manner . It also results in the inhibition of IκBα phosphorylation at Ser32, leading to the inhibition of NF-κB activation and cell migration .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[5-(3,5-dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-26-14-9-13(10-15(11-14)27-2)16-12-17(18-5-4-8-28-18)22(21-16)19(23)6-3-7-20(24)25/h4-5,8-11,17H,3,6-7,12H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAWBYISRVBOJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)CCCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1785762-86-8 |
Source


|
| Record name | 5-[3-(3,5-dimethoxyphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-propylthiophene-2-carboxamide](/img/structure/B2820103.png)

![N-(4-butylphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2820110.png)

![5-[(4-Bromoanilino)methylidene]-3-methylthiazolidine-2,4-dione](/img/structure/B2820112.png)

![2-[[1-(2-Methyl-5-phenylpyrazole-3-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2820115.png)


![1-[4-(3,4-Dichlorophenyl)piperazino]-3-(4-ethoxyphenyl)-2-propen-1-one](/img/structure/B2820121.png)
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2820122.png)

![N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(pyridin-4-ylsulfanyl)acetamide](/img/structure/B2820125.png)
